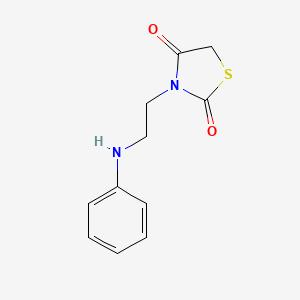

3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(2-anilinoethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-10-8-16-11(15)13(10)7-6-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZASIHYMBNWXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of aniline with ethyl 2-bromoacetate to form 2-anilinoethyl acetate. This intermediate is then reacted with thiourea under basic conditions to yield the desired thiazolidine-dione compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione to a diol.

Substitution: Nucleophilic substitution reactions can occur at the anilino or thiazolidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Diols.

Substitution: Various substituted thiazolidine-dione derivatives.

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are primarily recognized for their role in treating type 2 diabetes mellitus by acting as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Research indicates that derivatives of thiazolidine-2,4-dione can enhance insulin sensitivity and exhibit euglycemic effects. For instance, a recent study evaluated novel TZD derivatives and found them to possess significant euglycemic and antioxidant activities in diabetic models, indicating their potential as safer alternatives to traditional TZDs like rosiglitazone and pioglitazone .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazolidine-2,4-dione derivatives. A series of novel compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) demonstrated promising results in inhibiting angiogenesis and exhibiting cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The synthesized compounds showed IC50 values ranging from 0.60 to 4.70 μM, indicating their efficacy as potential anticancer agents .

Antimicrobial Effects

The antimicrobial properties of thiazolidine-2,4-dione derivatives have been extensively studied. Recent research synthesized various N-substituted derivatives that exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard methods, showcasing the effectiveness of these compounds in combating infections .

Antioxidant Activity

Thiazolidine-2,4-dione derivatives have also been investigated for their antioxidant capabilities. These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress associated with various diseases. Studies suggest that modifications at specific positions on the TZD scaffold can enhance antioxidant properties, making these derivatives valuable in developing therapeutic agents aimed at oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidine derivatives:

- Euglycemic Activity Study: Investigated the effects of novel TZD derivatives on blood glucose levels in diabetic rats, demonstrating significant reductions compared to controls .

- Anticancer Evaluation: A study assessing the cytotoxicity of TZD derivatives against cancer cell lines revealed promising results that warrant further clinical investigation .

- Antimicrobial Screening: A comprehensive evaluation of synthesized thiazolidine derivatives showed effective inhibition against multiple microbial strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N3 Modifications

- Coumarinyl derivatives (e.g., 3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl) TZDs) exhibit strong DPPH radical scavenging activity (IC₅₀ values: 12–45 μM), attributed to electron-donating hydroxyl groups . The absence of such groups in the target compound may reduce antioxidant efficacy but could favor other activities.

C5 Modifications

- The target compound’s C5 substituent is unspecified in the evidence, but typical TZD derivatives use arylidene groups (e.g., benzylidene, pyridinyl) to enhance PPAR-γ binding. For instance, SMI-IV-4 achieved a docking score of −5.1 against PPAR-γ, driven by a 3-amino-4-hydroxyphenyl group .

Therapeutic Potential and Mechanisms

- Antidiabetic Activity : PPAR-γ agonism is a hallmark of TZDs. While the target compound’s activity is unconfirmed, derivatives like ad21/ad22 (Avupati et al.) reduced blood glucose by 40–50% in diabetic rats, comparable to rosiglitazone .

- Antioxidant Activity: Coumarinyl-TZDs showed superior DPPH scavenging due to phenolic –OH groups, whereas the target compound’s anilino group may offer moderate activity via radical stabilization .

- Anticancer Applications : Patent WO2017/021634A1 highlights a morpholinylmethyl-pyrrole-TZD derivative with EGFR tyrosine kinase inhibition, suggesting structural flexibility for oncology .

Biological Activity

3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for its role in various biological processes. The presence of an aniline substituent enhances its interaction with biological targets, making it a valuable scaffold for drug development.

The biological activity of this compound primarily involves its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial in pathways related to cancer progression and inflammation .

Anticancer Properties

Research indicates that derivatives of thiazolidine-2,4-dione exhibit promising anticancer activity. For instance, a study highlighted the potential of these compounds as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis . The compound's ability to inhibit angiogenesis positions it as a candidate for cancer treatment.

Table 1: Summary of Anticancer Activity

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | VEGFR-2 | Inhibition of angiogenesis | |

| C40 and C81 (TZD derivatives) | PPARγ | Antitumor activity |

Antioxidant Activity

In addition to anticancer effects, the compound displays antioxidant properties. Studies have reported that certain thiazolidine derivatives can protect against oxidative stress by scavenging free radicals . This activity is beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory potential. It has been shown to modulate inflammatory pathways, which could be advantageous in treating conditions like diabetes and other metabolic disorders .

Case Study 1: Anticancer Efficacy

A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells through apoptosis induction. This study underscores the potential of thiazolidine derivatives in developing targeted cancer therapies .

Case Study 2: Euglycemic Activity

Research on TZD derivatives indicated their effectiveness as euglycemic agents in diabetic models. Compounds like C40 and C81 were shown to interact with PPARγ similarly to established drugs but with reduced toxicity profiles . This suggests that modifications on the thiazolidine structure can enhance therapeutic efficacy while minimizing side effects.

Q & A

Q. What are the established synthetic pathways for 3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between aniline derivatives and thiazolidine-2,4-dione precursors. For example, Knoevenagel condensation or nucleophilic substitution can yield the target compound. Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) to confirm structural integrity and rule out byproducts. For analogous thiazolidine-2,4-dione derivatives, spectroscopic characterization (e.g., H/C NMR, IR) and elemental analysis are standard .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., antidiabetic activity via PPAR-γ agonism or anti-inflammatory effects via COX/LOX inhibition). Use dose-response experiments to establish IC values. Reference studies on structurally similar compounds, such as 5-arylidene-thiazolidinediones, which employed DPPH radical scavenging for antioxidant activity or MTT assays for cytotoxicity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

- Methodological Answer :

- NMR : Resolves the ethyl-anilino substituent and thiazolidine ring protons.

- FT-IR : Confirms functional groups (e.g., C=O stretching at ~1740 cm for the dione moiety).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Stability studies under varying pH/temperature conditions can be monitored via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify energy barriers. Platforms like Gaussian or ORCA predict intermediates and transition states. For experimental validation, integrate quantum chemical calculations with high-throughput screening (HTS) to narrow optimal reaction conditions, as demonstrated in ICReDD’s workflow for reaction design .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent systems, incubation times).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., anilinoethyl group) to isolate contributing factors.

- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic vs. cell-based assays).

For example, discrepancies in antioxidant activity of thiazolidinediones were resolved by standardizing DPPH assay protocols .

Q. How can factorial design improve the efficiency of derivatization experiments for this compound?

- Methodological Answer : Apply full or fractional factorial designs to evaluate multiple variables (e.g., temperature, catalyst loading, solvent polarity). Use software like Minitab or Design-Expert to analyze interactions between factors. For instance, optimizing arylidene-thiazolidinedione synthesis required screening substituent electronic effects and steric hindrance via 2 factorial experiments .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics/Transcriptomics : Identify protein targets or gene expression changes via LC-MS/MS or RNA-seq.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., PPAR-γ docking studies).

- Kinetic Studies : Measure enzyme inhibition constants () using stopped-flow spectroscopy.

Prior work on cyclooxygenase inhibition by thiazolidinediones combined in silico docking with enzymatic kinetics .

Methodological Considerations

Q. How should researchers address solubility challenges in pharmacological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to enhance aqueous solubility.

Similar approaches were applied to 5-arylidene-thiazolidinediones to improve bioavailability .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GBZ/T 160.1-2004 (Chinese occupational exposure limits) and EN 14042 (EU air sampling guidelines). Use fume hoods for synthesis, and conduct toxicity screening via Ames tests or zebrafish embryo models .

Data Interpretation and Reporting

Q. How can machine learning enhance predictive modeling for this compound’s applications?

- Methodological Answer :

Train models on datasets of thiazolidinedione derivatives to predict properties (e.g., logP, binding affinity). Use COMSOL Multiphysics for reaction kinetics simulations or AutoML platforms (e.g., Google Vertex AI) for SAR pattern recognition. ICReDD’s integration of AI with experimental workflows exemplifies this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.